(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine
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Overview
Description
(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceutical chemistry, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 3-phenylimidazo[1,5-a]pyridine with hydroxylamine under controlled conditions. The reaction is often catalyzed by transition metals or conducted under metal-free oxidation conditions .
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyridine derivatives, including this compound, involves large-scale cyclocondensation and oxidative cyclization reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine ring .
Scientific Research Applications
(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of optoelectronic devices and sensors due to its luminescent properties
Mechanism of Action
The mechanism of action of (E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom in the ring.
Phenylimidazo[1,2-a]pyridine derivatives: Similar in structure but with variations in the substituents on the phenyl ring
Uniqueness
(E)-N-({3-Phenylimidazo[1,5-A]pyridin-1-YL}methylidene)hydroxylamine is unique due to its specific substitution pattern and the presence of the hydroxylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H11N3O |
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Molecular Weight |
237.26 g/mol |
IUPAC Name |
(NZ)-N-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H11N3O/c18-15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-10,18H/b15-10- |
InChI Key |
TWBCCENGSFOVSV-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)/C=N\O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=NO |
Origin of Product |
United States |
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